![molecular formula C5H4N4O B13024399 [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide](/img/structure/B13024399.png)
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis method suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions: [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring structure, which can act as nucleophilic or electrophilic centers.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of various enzymes and receptors, including c-Met protein kinase and GABA A receptors . The compound has also shown promise as a fluorescent probe and as a structural unit in polymers for use in solar cells . Additionally, it has been investigated for its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Mécanisme D'action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide involves its interaction with specific molecular targets and pathways. For example, as a c-Met protein kinase inhibitor, the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent signaling. This inhibition can lead to the suppression of cancer cell proliferation and metastasis . Similarly, its interaction with GABA A receptors can modulate neurotransmitter activity, potentially leading to anxiolytic or sedative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide include other triazole-fused heterocycles such as [1,2,3]triazolo[1,5-a]pyrazines and [1,2,4]triazolo[4,3-b]tetrazines . These compounds share structural similarities and often exhibit comparable chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific ring structure and the presence of the 7-oxide functional group. This functional group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Propriétés
Formule moléculaire |
C5H4N4O |
|---|---|
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
7-oxido-[1,2,4]triazolo[1,5-a]pyrazin-7-ium |
InChI |
InChI=1S/C5H4N4O/c10-8-1-2-9-5(3-8)6-4-7-9/h1-4H |
Clé InChI |
NQGVKXNJLHZWHD-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CC2=NC=NN21)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


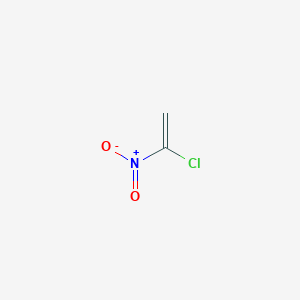
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13024328.png)
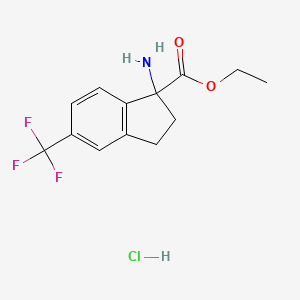
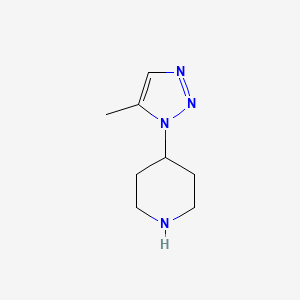
![(7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13024346.png)
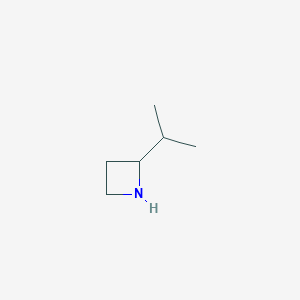
![[(1S)-1-[(3aR,6R,6aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl] benzoate](/img/structure/B13024356.png)

![2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B13024365.png)

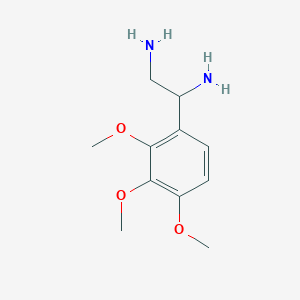
![Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13024382.png)
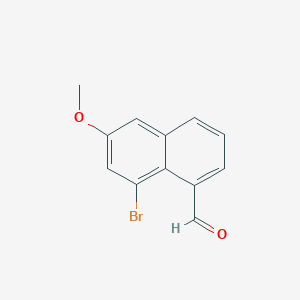
![5-Cyano-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B13024395.png)
